Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit anti-inflammatory and antimicrobial activities. These activities suggest that the compound may target enzymes like cyclooxygenase (COX) involved in inflammation and bacterial cell membranes in the case of antimicrobial action .
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to inhibition of the target’s function . For instance, in the case of anti-inflammatory activity, the compound might inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
The compound, by virtue of its potential anti-inflammatory activity, may affect the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators, and its inhibition can lead to reduced inflammation . In the case of antimicrobial activity, the compound may disrupt the integrity of bacterial cell membranes, leading to cell death .
Result of Action
The result of the compound’s action would be a reduction in inflammation if the compound exhibits anti-inflammatory activity . If the compound has antimicrobial activity, it would lead to the death of susceptible bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which then reacts with thioamide to produce the final thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolopyridazine: Exhibits antitumor activity against various cancer cell lines.
Benzothiazole: Used in the development of anti-tubercular agents.
Uniqueness
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its specific structural features, which confer unique biological activities and make it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
ethyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-11-7-5-6-8-13(11)18-14(20)9-12-10-23-15(17-12)19-16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBCMUTBTZJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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